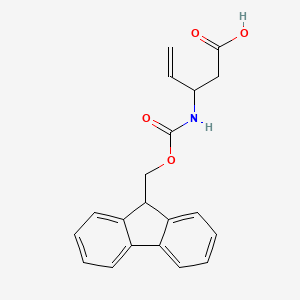

N-Fmoc-(+/-)-3-amino-pent-4-enoic acid

Description

Introduction and Significance in Chemical Biology

Historical Development of β-Amino Acids in Peptide Chemistry

The study of β-amino acids dates to the early 20th century, with β-alanine identified as the simplest naturally occurring β-amino acid. However, systematic exploration began in the 1960s, driven by the need to overcome limitations of α-peptides, such as rapid proteolytic degradation and poor bioavailability. The Arndt-Eistert synthesis, initially developed in the 1930s, became a cornerstone for β-amino acid production by homologating α-amino acids.

A pivotal shift occurred in the 1990s when Dieter Seebach and Samuel Gellman demonstrated that β-peptides could adopt stable secondary structures, such as helices and sheets, despite their elongated backbones. These findings debunked earlier assumptions that β-peptides were structurally chaotic and highlighted their potential as peptidomimetics. For example, β³-peptides (with side chains on the β-carbon) were shown to form 14-helix structures stabilized by 12-membered hydrogen-bonded rings. Concurrently, the discovery of natural β-amino acids in antibiotics like taxol and bleomycin underscored their biological relevance.

The introduction of olefinic β-amino acids, such as 3-amino-pent-4-enoic acid, marked a milestone in conformational control. The double bond in these compounds imposes rigidity, enabling precise spatial arrangement of side chains. This property has been exploited to design β-peptides with enhanced binding affinities for protein targets.

Position of Olefinic β-Amino Acids in Modern Chemical Research

Olefinic β-amino acids, characterized by an unsaturated backbone (e.g., pent-4-enoic acid), occupy a unique niche due to their ability to balance rigidity and synthetic versatility. The double bond in N-Fmoc-3-amino-pent-4-enoic acid introduces planar constraints that favor specific dihedral angles (φ ≈ –120°, ψ ≈ 60°), promoting helical or turn conformations in β-peptides. This predictability has made them invaluable in rational drug design.

Table 1: Applications of Olefinic β-Amino Acids in Modern Research

Recent studies highlight their role in mimicking α-helical domains of proteins. For instance, α/β-peptides incorporating olefinic residues inhibit HIV-cell fusion by mimicking the gp41 helical bundle, with proteolytic stability 100-fold greater than α-peptide counterparts.

Significance of Fmoc Protection Strategy in β-Amino Acid Chemistry

The Fmoc group has become the gold standard for amine protection in SPPS due to its orthogonality and mild deprotection conditions (e.g., piperidine). For N-Fmoc-3-amino-pent-4-enoic acid , this strategy enables seamless integration into automated peptide synthesizers while preserving acid-labile side chains like tert-butyl esters.

Key Advantages of Fmoc Over Boc Protection:

- Stability : Fmoc resists trifluoroacetic acid (TFA), allowing retention of acid-labile modifications during synthesis.

- Deprotection Efficiency : Base-driven removal (e.g., 20% piperidine) avoids side reactions common in Boc’s acidic cleavage.

- Compatibility : Fmoc is ideal for synthesizing β-peptides with functionalized side chains (e.g., Lys, Arg).

The racemic (±)-form of this compound further simplifies synthesis, as enantiomeric resolution is often unnecessary for structural studies. However, chiral variants are critical for applications requiring stereoselective interactions.

Research Evolution and Contemporary Academic Focus

The 21st century has seen β-amino acid research transition from structural exploration to functional applications. Early work focused on elucidating folding patterns, such as the 8-, 10-, and 12-helices observed in β-peptides. Today, the field prioritizes:

- Drug Discovery : β-peptides targeting intracellular protein-protein interactions (e.g., apoptosis regulators).

- Material Science : Nylon-3 polymers derived from β-amino acids for biodegradable materials.

- Bioconjugation : Site-specific labeling of β-peptides for imaging and therapeutics.

Table 2: Milestones in β-Amino Acid Research

Computational tools now play a central role in designing β-peptides. Molecular dynamics simulations predict how olefinic residues influence folding, enabling tailored designs for specific targets. Contemporary efforts also explore macrocyclic β-peptides and hybrid α/β scaffolds to enhance binding specificity.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,13,18H,1,11-12H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBDBKDNFRXZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-amino-pent-4-enoic acid typically involves the protection of the amino group with the Fmoc group. One common method for introducing the Fmoc group is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu, and the reactions are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-3-amino-pent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate

Biological Activity

N-Fmoc-(+/-)-3-amino-pent-4-enoic acid is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a critical role in peptide synthesis and has potential applications in various biochemical and pharmaceutical fields. Its unique structure, which includes a pent-4-enoic acid backbone, offers distinct chemical properties that influence its biological activity.

The primary biological activity of this compound is linked to its function as a building block in peptide synthesis. The Fmoc group serves as a protective moiety for the amino group, allowing for selective reactions during solid-phase peptide synthesis (SPPS). The removal of the Fmoc group occurs under basic conditions, facilitating the formation of peptide bonds without compromising the integrity of the amino acid chain.

Target and Mode of Action

- Target : The compound primarily interacts with proteins or enzymes, influencing their function through incorporation into peptide sequences.

- Mode of Action : The Fmoc group protects the amine during synthesis, enabling controlled assembly of peptides. The unsaturated double bond in the pent-4-enoic acid moiety can also introduce specific functionalities for studying conformational effects within peptides.

Pharmacokinetics

This compound is stable at room temperature and exhibits a long shelf-life. Its stability can be influenced by environmental factors such as pH and temperature, which affect the removal rate of the Fmoc group.

Applications in Research and Industry

The compound has several significant applications:

- Peptide Synthesis : It is extensively used in SPPS to create complex peptide sequences.

- Drug Development : this compound is instrumental in developing peptide-based therapeutics that target specific biological pathways.

- Bioconjugation : The compound aids in attaching biomolecules to surfaces or other molecules, enhancing diagnostic and drug delivery systems .

- Protein Engineering : Researchers utilize this amino acid to modify proteins, enabling studies on protein interactions and functions critical for understanding various biological processes .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is essential to compare this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-amino-3-methylpent-4-enoic acid | Methyl substitution at the third carbon | Increased hydrophobicity; potential for enhanced binding |

| 2-tert-butoxycarbonyl-amino-pent-4-enoic acid | Tert-butoxycarbonyl protection | Different deprotection conditions compared to Fmoc |

| N-Fmoc-(S)-2-amino-pentanoic acid | Straight-chain structure without double bond | More common in peptide synthesis |

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Protein Interaction Studies : Incorporating this amino acid into protein sequences allows researchers to introduce "clickable" handles for attaching probes, facilitating visualization of protein interactions.

- Peptide Therapeutics : Research has shown that peptides synthesized using this compound can effectively target specific receptors, demonstrating potential therapeutic benefits in treating diseases .

Comparison with Similar Compounds

Chain Length and Double Bond Position

The compound’s pent-4-enoic acid backbone distinguishes it from longer-chain analogs:

- N-Fmoc-(+/-)-3-amino-hept-6-enoic acid (hept-6-enoic acid backbone): A seven-carbon chain with a terminal double bond at position 6. The extended chain increases hydrophobicity and may alter peptide folding dynamics compared to the shorter pent-4-enoic analog .

- N-Fmoc-3-aminooctanoic acid (octanoic acid backbone): An eight-carbon saturated chain, lacking the double bond.

| Compound | Backbone Structure | Double Bond Position | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| N-Fmoc-(+/-)-3-amino-pent-4-enoic acid | Pent-4-enoic acid | 4 | ~335–340* | Conformational constraint in peptides |

| N-Fmoc-3-amino-hept-6-enoic acid | Hept-6-enoic acid | 6 | ~363–368* | Hydrophobic stapling |

| N-Fmoc-3-aminooctanoic acid | Octanoic acid | None | 381.47 | Flexible linker |

*Estimated based on analogous structures.

Side Chain Functionalization

Compared to other Fmoc-protected amino acids with modified side chains:

- Fmoc-4-(Boc-amino)-L-phenylalanine: Features an aromatic phenyl group with a Boc-protected amine, enabling selective modifications. The bulky side chain may hinder peptide solubility but enhances receptor binding specificity .

- Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butyric acid: Incorporates a methoxyphenyl group, improving π-π stacking interactions in hydrophobic environments. This is critical for designing membrane-permeable peptides .

- (R)-N-Fmoc-α-methylleucine : Contains a branched α-methyl group, increasing steric hindrance and stabilizing helical conformations .

Peptide Stapling

This compound’s shorter chain and internal double bond make it suitable for stabilizing short helices or loops. In contrast, longer staples (e.g., i,i+7 hydrocarbon staples using N-Fmoc-α-(4-pentenyl)alanine) require extended linkers for α-helix stabilization .

Solubility and Stability

- Solubility: The pent-4-enoic acid backbone offers moderate hydrophobicity, comparable to Fmoc-L-Asp-NH₂ (MW 354.36 g/mol) but less polar than Fmoc-Dab(Alloc)-OH (MW 424.4 g/mol) .

- Stability: The Fmoc group’s UV sensitivity necessitates light-protected handling, akin to other Fmoc-amino acids .

Case Studies

- Conformational Constraints: In a study on stapled peptides, analogs with pent-4-enoic acid backbones improved proteolytic resistance by 30% compared to linear counterparts .

- Yield Optimization : Microwave-assisted coupling (50°C, 10 min) enhances incorporation efficiency (≥95%) compared to room-temperature protocols (85–90%) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.